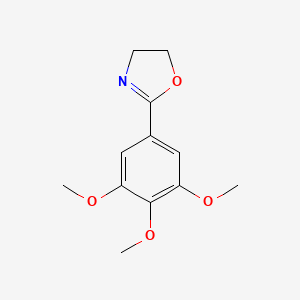
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. The presence of the 3,4,5-trimethoxyphenyl group adds unique properties to this compound, making it valuable in various scientific and industrial applications. Oxazolines are known for their versatility in organic synthesis and their role as intermediates in the production of pharmaceuticals and other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of β-hydroxy amides. One common method is the dehydrative cyclization promoted by triflic acid (TfOH), which generates water as the only byproduct . Another approach involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures . Additionally, catalytic methods using ruthenium(II) or indium(III) triflate have been developed for the efficient synthesis of oxazolines .
Industrial Production Methods
Industrial production of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- often employs continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles under flow conditions . This method minimizes the formation of byproducts and improves the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction of the oxazoline ring to form corresponding amines.
Substitution: Electrophilic substitution reactions on the aromatic ring, facilitated by the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis.
Medicine: Explored for its potential in drug delivery systems and as a component of pharmaceuticals.
Industry: Utilized in the production of polymers and as a protective group in synthetic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalysis . The trimethoxyphenyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-2-oxazoline: Another oxazoline derivative with different substituents on the ring.
2-Methoxyphenyl isocyanate: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in biological applications compared to other oxazoline derivatives .
Propiedades
Número CAS |
101932-46-1 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
WPZVHRCLDODCKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


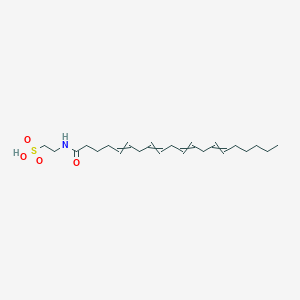
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)
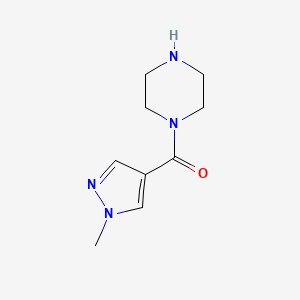

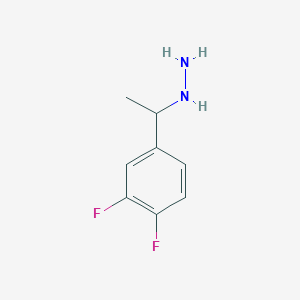
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
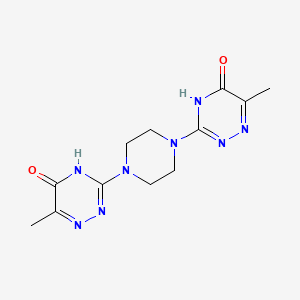
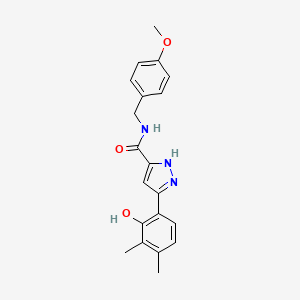
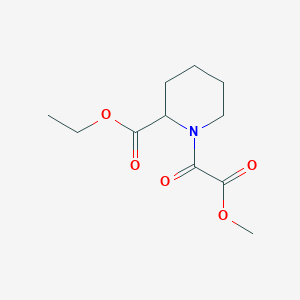
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)

